molecular formula C8H7NO3 B176787 Methyl 2-formylisonicotinate CAS No. 125104-34-9

Methyl 2-formylisonicotinate

Cat. No. B176787
M. Wt: 165.15 g/mol
InChI Key: FLXVRBSKKVMMQQ-UHFFFAOYSA-N
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Patent
US08415378B2

Procedure details

Methyl 2-(hydroxymethyl)isonicotinate (8.36 g, 50 mmol) (from reference compound 38, step 1) was dissolved in dichloromethane (150 mL). Dess-Martin periodinane (25 g, 58.94 mmol) was added and the mixture stirred at room temperature for 2 h 30 min. Sodium sulfothioate (59.3 g, 375.00 mmol) was dissolved in satd NaHCO3 and added to the reaction mixture. The suspension was vigorously stirred at room temperature for 15 min, DCM was added and the phases were separated. The aqueous phase was extracted with DCM twice and the combined organic layers were dried over MgSO4 and evaporated. The residue was purified by automated flash chromatography on a Biotage® KP-SIL 340 g column. Gradient heptanes/EtOAc 80:20 to 65:35 over 5 CV was used as mobile phase. Methyl 2-formylisonicotinate (7 g, 85%) was isolated as an off-white solid. 1H NMR (400 MHz, cdcl3) δ 4.00 (s, 3H), 8.09 (dd, 1H), 8.49 (s, 1H), 8.95 (d, 1H), 10.15 (s, 1H). MS m/z 165 (M)+
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][N:12]=1)[C:6]([O:8][CH3:9])=[O:7].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[Na]>ClCCl.C([O-])(O)=O.[Na+]>[CH:2]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][N:12]=1)[C:6]([O:8][CH3:9])=[O:7])=[O:1] |f:4.5,^1:34|

Inputs

Step One
Name
Quantity
8.36 g
Type
reactant
Smiles
OCC=1C=C(C(=O)OC)C=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C(=O)OC)C=CN1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 2 h 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction mixture
STIRRING
Type
STIRRING
Details
The suspension was vigorously stirred at room temperature for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by automated flash chromatography on a Biotage® KP-SIL 340 g column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)OC)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.